molecular formula C10H12O5S B8452139 4-[(Methoxycarbonyl)methyl]phenyl mesylate

4-[(Methoxycarbonyl)methyl]phenyl mesylate

Cat. No.: B8452139
M. Wt: 244.27 g/mol
InChI Key: PPTCIWWEUPKQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Methoxycarbonyl)methyl]phenyl mesylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a mesyloxy group attached to the phenyl ring of phenylacetic acid, with a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methoxycarbonyl)methyl]phenyl mesylate typically involves the following steps:

    Starting Material: The synthesis begins with thioanisole as the starting material.

    Vilsmeier Reaction: Thioanisole undergoes a Vilsmeier reaction to form 4-methylthio phenyl formaldehyde.

    Darzen Reaction: The 4-methylthio phenyl formaldehyde is then subjected to a Darzen reaction to produce 4-methylthio phenyl acetaldehyde.

    Hydrolysis and Decarboxylation: The 4-methylthio phenyl acetaldehyde is hydrolyzed and decarboxylated to yield 4-methylthio phenylacetic acid.

    Oxidation: Finally, the 4-methylthio phenylacetic acid is oxidized to obtain 4-(Mesyloxy)phenylacetic acid.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Methoxycarbonyl)methyl]phenyl mesylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The mesyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

4-[(Methoxycarbonyl)methyl]phenyl mesylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Methoxycarbonyl)methyl]phenyl mesylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Methoxycarbonyl)methyl]phenyl mesylate is unique due to the presence of the mesyloxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

methyl 2-(4-methylsulfonyloxyphenyl)acetate

InChI

InChI=1S/C10H12O5S/c1-14-10(11)7-8-3-5-9(6-4-8)15-16(2,12)13/h3-6H,7H2,1-2H3

InChI Key

PPTCIWWEUPKQIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OS(=O)(=O)C

Origin of Product

United States

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